Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Overview
Description
Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil . The compound you mentioned seems to be a derivative of this acid, with additional functional groups attached.
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Physical and Chemical Properties Analysis
Cyclopentanecarboxylic acid has a molecular weight of 114.144 g·mol −1, appears as a colorless oil, has a density of 1.0510 g/cm 3, a melting point of −7 °C, and a boiling point of 212 °C . The properties of the specific compound you mentioned would depend on the additional functional groups present.Scientific Research Applications
Synthesis and Characterization
- Cyclopentanecarboxylic acid derivatives have been synthesized and characterized for their potential applications. For instance, the synthesis of pyrazole carboxylic acid derivatives and their evaluation for antiglaucoma activity have been a notable area of study (Kasımoğulları et al., 2010).
Development of New Compounds and Processes
- New compounds involving cyclopentanecarboxylic acid derivatives have been developed. For example, the synthesis of ω-heterocyclic amino acids from carboxy lactams has been achieved, showcasing a novel approach to creating new compounds (Singh et al., 2005).
Application in Insecticides
- Cyclopentanecarboxylic acid derivatives have been used in developing insecticidal compounds. A study focused on the scalable process development for an insecticidal candidate, tyclopyrazoflor, illustrates this application (Yang et al., 2019).
Potential in Antiproliferative and Antibacterial Activities
- The synthesis of cyclopentanecarboxylic acid derivatives and their preliminary evaluation for antiproliferative activity against human cancer cell lines have been explored (Pirol et al., 2014). Additionally, certain derivatives have shown antibacterial activities (Bildirici et al., 2007).
Safety and Hazards
Cyclopentanecarboxylic acid has been labeled with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety and hazards of the specific compound you mentioned would depend on the additional functional groups present.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]cyclopentanecarboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-5-6-15-8-10(7-13-15)14-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFAZUWXYVMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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